![molecular formula C23H23FN2O4S B2893171 (E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1331727-83-3](/img/structure/B2893171.png)
(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H23FN2O4S and its molecular weight is 442.51. The purity is usually 95%.
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Biological Activity
(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one, a compound with significant structural complexity, has garnered attention for its potential therapeutic applications. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C23H23FN2O4S. It features a distinctive arrangement that includes a dimethoxyphenyl group and a fluorobenzo[d]thiazole moiety, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H23FN2O4S |
Molecular Weight | 442.5 g/mol |
CAS Number | 1173559-84-6 |
Research indicates that the compound exhibits various mechanisms of action, primarily targeting neurological pathways. It acts as a NK (Nerve Growth Factor) inhibitor, which is pivotal in the treatment of conditions such as depression and anxiety disorders. This mechanism is supported by findings from studies involving animal models that demonstrate significant behavioral improvements in anxiety and depression-related tasks following administration of the compound .
Antitumor Activity
In vitro studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines. For instance, it has been tested against A431 and A549 cells, where it significantly inhibited cell proliferation and induced apoptosis at specific concentrations (1, 2, and 4 μM) .
Antimicrobial Effects
The compound has also demonstrated antimicrobial properties. In a study assessing its efficacy against common pathogens such as Staphylococcus aureus and Candida albicans, it exhibited notable inhibitory effects, suggesting potential applications in treating infections caused by these microorganisms .
Study on Antidepressant Effects
A study published in 2021 evaluated the antidepressant-like effects of the compound in murine models. The results indicated that doses of 10 mg/kg significantly reduced immobility time in the forced swim test, a common test for antidepressant activity. The behavioral changes were correlated with alterations in neurotransmitter levels, particularly serotonin and norepinephrine .
Anticancer Research
A comprehensive study focused on the anticancer potential of similar benzothiazole derivatives revealed that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. These findings support the hypothesis that modifications in the benzothiazole structure can enhance anticancer activity .
Structure-Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the piperidine ring and the introduction of fluorine atoms significantly impact biological activity. The presence of electron-donating groups such as methoxy enhances interaction with target receptors, while fluorine substitution improves metabolic stability .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-28-18-8-6-15(14-19(18)29-2)7-9-21(27)26-12-10-16(11-13-26)30-23-25-22-17(24)4-3-5-20(22)31-23/h3-9,14,16H,10-13H2,1-2H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTPEPLPKBIGNO-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.